molecular formula C18H18N2O2 B13363538 N-[2-(4-ethylphenyl)-7-methyl-1,3-benzoxazol-5-yl]acetamide

N-[2-(4-ethylphenyl)-7-methyl-1,3-benzoxazol-5-yl]acetamide

Cat. No.: B13363538
M. Wt: 294.3 g/mol
InChI Key: RKEOPQFLDFGKFM-UHFFFAOYSA-N
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Description

N-[2-(4-ethylphenyl)-7-methyl-1,3-benzoxazol-5-yl]acetamide is an organic compound with a complex structure that includes a benzoxazole ring, an ethylphenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethylphenyl)-7-methyl-1,3-benzoxazol-5-yl]acetamide typically involves the condensation of 4-ethylphenylamine with 7-methyl-1,3-benzoxazole-5-carboxylic acid, followed by acetylation. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethylphenyl)-7-methyl-1,3-benzoxazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-(4-ethylphenyl)-7-methyl-1,3-benzoxazol-5-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-ethylphenyl)-7-methyl-1,3-benzoxazol-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 4,4’-Difluorobenzophenone
  • 2-Fluorodeschloroketamine

Uniqueness

N-[2-(4-ethylphenyl)-7-methyl-1,3-benzoxazol-5-yl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles .

Properties

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

N-[2-(4-ethylphenyl)-7-methyl-1,3-benzoxazol-5-yl]acetamide

InChI

InChI=1S/C18H18N2O2/c1-4-13-5-7-14(8-6-13)18-20-16-10-15(19-12(3)21)9-11(2)17(16)22-18/h5-10H,4H2,1-3H3,(H,19,21)

InChI Key

RKEOPQFLDFGKFM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)NC(=O)C)C

Origin of Product

United States

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